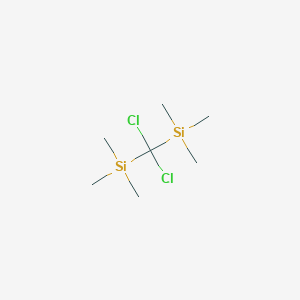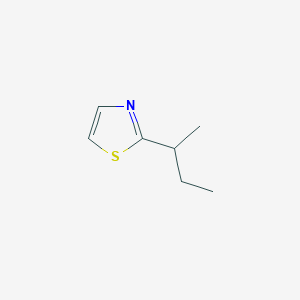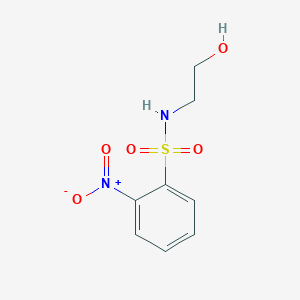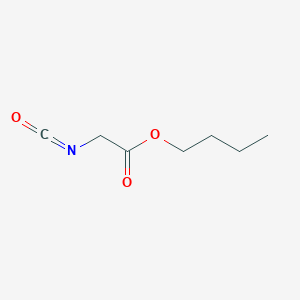
(2-Ethoxy-5-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Ethoxy-5-methoxyphenyl)acetic acid, also known as EOMPA, is an organic compound derived from phenylacetic acid. It is widely used in scientific research due to its high solubility in organic solvents and its versatility in a variety of biological systems.
Scientific Research Applications
Chiral Auxiliaries and Derivatizing Agents
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to (2-ethoxy-5-methoxyphenyl)acetic acid, has been studied for its potential as a versatile chiral phosphonic auxiliary, evident in 31P NMR. Preliminary research indicates its usefulness as chiral derivatizing agents for amines and alcohols, facilitating the separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Cross-linking Reagents in Bioconjugation
The synthesis and application of heterobifunctional cross-linking reagents incorporating polyoxyethylene chains, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid], have been described. These reagents are used for coupling peptides to liposomes, offering a hydrophilic spacer arm to improve accessibility and reduce intrinsic immunogenicity, which is crucial for developing synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Palladium-Catalyzed Arylation
Research on the palladium-catalyzed α-arylation of carboxylic acid derivatives with Grignard reagents has shown that compounds like (4-methoxyphenyl)acetic acid can be efficiently diarylated to produce diarylacetic acids. This process involves deprotonation followed by reaction with aryl halides, illustrating the potential of this compound derivatives in organic synthesis (Tanaka, Tanaka, & Mori, 2014).
Stereochemical Analysis of Sulfoxides
(S)-α-Methoxyphenyl acetic acid (MPAA) has been employed as a chiral NMR shift reagent for the stereochemical analysis of sulfoxides, demonstrating the utility of α-methoxyaryl acetic acids in determining enantiomeric purity and absolute configuration of various sulfoxides. This application highlights the role of similar compounds in analytical chemistry (Buist, Marecak, Holland, & Brown, 1995).
Biotransformations and Stereochemistry
The biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to this compound, have been explored to determine the absolute configuration of all its stereoisomers. The study used bacterial species as biocatalysts to achieve stereoselective hydrolysis, contributing to the understanding of the stereochemistry of organophosphorus compounds (Majewska, 2015).
Properties
IUPAC Name |
2-(2-ethoxy-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSZAKPEASKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)













